molecular formula C4H7ClN4 B6609173 pyridazine-3,5-diamine hydrochloride CAS No. 1500-82-9

pyridazine-3,5-diamine hydrochloride

Cat. No.: B6609173
CAS No.: 1500-82-9
M. Wt: 146.58 g/mol
InChI Key: UGEJUJYOWLZTMW-UHFFFAOYSA-N
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Description

Pyridazine-3,5-diamine hydrochloride (CAS 1500-82-9) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. The compound features a pyridazine heterocycle, a scaffold noted for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are advantageous in molecular recognition and drug-target interactions . This diamine structure serves as a versatile building block, particularly in constructing more complex molecules. Recent scientific literature highlights the significant research interest in pyridazine-pyrazole hybrid compounds, where similar pyridazine cores are used to develop novel selective COX-2 inhibitors with potent anti-inflammatory activity . Furthermore, the 3-aminopyridazine motif is a recognized privileged structure in FDA-approved therapeutics, featuring in drugs like relugolix and deucravacitinib . As a key starting material, this compound is offered for research applications in synthetic chemistry and pharmaceutical development. It is supplied as a solid and is for Research Use Only, not intended for diagnostic or therapeutic applications. The product is available in quantities ranging from 50mg to 5g .

Properties

IUPAC Name

pyridazine-3,5-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4.ClH/c5-3-1-4(6)8-7-2-3;/h1-2H,(H4,5,6,8);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGEJUJYOWLZTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1500-82-9
Record name pyridazine-3,5-diamine hydrochloride
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Preparation Methods

Reaction of 3,5-Dichloropyridazine with Ammonia

3,5-Dichloropyridazine serves as a plausible starting material for this approach. Heating the compound with aqueous or gaseous ammonia under pressure could facilitate displacement of the chlorine atoms. For example, in pyridine systems, analogous reactions require temperatures of 100–150°C and catalysts such as copper(I) iodide to enhance reactivity.

The electronic environment of pyridazine, however, presents challenges. The adjacent nitrogen atoms in the pyridazine ring deactivate the aromatic system, necessitating harsher conditions compared to pyridine. A study on 4-chloropyridazine demonstrated successful amination using potassium amide in liquid ammonia, yielding 4-aminopyridazine. Extending this to 3,5-dichloropyridazine would likely require similar conditions, though regioselectivity and side reactions (e.g., ring opening) must be carefully controlled.

Reduction of Nitro Groups in Dinitropyridazine Derivatives

Reduction of nitro groups to amines is a well-established strategy in heterocyclic chemistry. For pyridazine-3,5-diamine, this would involve synthesizing 3,5-dinitropyridazine followed by catalytic hydrogenation or chemical reduction.

Hydrogenation of 3,5-Dinitropyridazine

In pyridine systems, hydrogenation of 2-chloro-3,5-dinitropyridine over palladium on carbon (Pd/C) in ethanol at 25°C under 50 psi H₂ yielded 3,5-diaminopyridine in 85% yield. Applying this to pyridazine would require analogous conditions. Key considerations include:

  • Catalyst selection : Pd/C or Raney nickel, commonly used for nitro reductions, may require adjustments to prevent over-reduction or dehalogenation.

  • Solvent system : Ethanol or methanol is typical, though additives like acetic acid could enhance reaction efficiency.

Chemical Reduction with Fe/HCl or SnCl₂

Alternative reductants like iron in hydrochloric acid or stannous chloride (SnCl₂) may be employed. For example, the reduction of 3,5-dinitropyridazine with Fe/HCl in aqueous ethanol could proceed via intermediate hydroxylamine stages, culminating in the diamine. However, these methods often generate stoichiometric waste and require careful pH control to isolate the free base before hydrochloride salt formation.

Hofmann Rearrangement of Pyridazine Dicarboxamides

The Hofmann rearrangement converts carboxamides to amines with one fewer carbon atom. For pyridazine-3,5-diamine, this method would involve synthesizing pyridazine-3,5-dicarboxamide and subjecting it to rearrangement conditions.

Synthesis of Pyridazine-3,5-dicarboxamide

The dicarboxamide precursor could be prepared via nitrile hydrolysis or amidation of pyridazine-3,5-dicarboxylic acid. For instance, reacting pyridazine-3,5-dicarbonitrile with concentrated sulfuric acid or a base like NaOH under reflux might yield the dicarboxamide.

Bromine-Mediated Rearrangement

Treatment of the dicarboxamide with bromine and sodium hydroxide at 0–75°C induces rearrangement. In a pyridine analogue, this method achieved 61% yield for pyridine-3,5-diamine. For pyridazine, similar conditions (Br₂ in 4 M NaOH, 75°C for 6 hours) would likely cleave the carboxamide groups, forming the diamine. Subsequent acidification with HCl would precipitate the hydrochloride salt.

Cyclization Strategies for Ring Formation

Constructing the pyridazine ring with pre-existing amino groups offers an alternative to post-synthetic modification. This approach often involves condensing diamine precursors with carbonyl compounds or nitriles.

Condensation of 1,2-Diamines with Dicarbonyl Compounds

Reacting 1,2-diaminoethane with a 1,2-diketone (e.g., glyoxal) under acidic or basic conditions could form the pyridazine ring. For example, heating ethylenediamine with glyoxal in aqueous HCl might yield pyridazine-3,5-diamine hydrochloride directly. However, competing polymerization or side-product formation necessitates precise stoichiometric control.

Hydrazine-Mediated Cyclization

Hydrazine hydrate is a common reagent for forming pyridazine rings. A documented synthesis of triazolopyrazines involved cyclizing a diaminomaleonitrile derivative with hydrazine at 140°C. Adapting this to pyridazine-3,5-diamine would require a tailored precursor, such as a diaminosuccinonitrile, though such methods remain speculative without direct experimental validation.

Hydrochloride Salt Formation

Regardless of the synthetic route, the final step involves converting the free diamine to its hydrochloride salt. This is typically achieved by:

  • Dissolving the diamine in a minimal volume of ethanol or water.

  • Adding concentrated hydrochloric acid dropwise until pH < 2.

  • Cooling the mixture to induce crystallization.

  • Filtering and washing the precipitate with cold ethanol.

For instance, in a pyridine analogue, treating 3,5-diaminopyridine with HCl in dichloromethane yielded the hydrochloride salt in 97% yield .

Chemical Reactions Analysis

Types of Reactions: Pyridazine-3,5-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridazine-3,5-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of pyridazine-3,5-diamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the pyridazine ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine Derivatives: Positional Isomerism

A key structural analog is N,N'-bis(3-hydroxyphenyl)pyridazine-3,6-diamine (RS-0406), a β-sheet breaker known to reduce α-synuclein fibril formation. Unlike pyridazine-3,5-diamine hydrochloride, RS-0406 features amine groups at the 3- and 6-positions (para relationship) rather than 3- and 5- (meta). This positional difference alters binding interactions with protein targets. For instance, RS-0406 binds fibrillar assemblies more effectively than curcumin, suggesting that pyridazine diamines with optimized substituent positions may enhance anti-aggregation activity .

Table 1: Structural and Functional Comparison of Pyridazine Derivatives
Compound Core Structure Substituents Key Activity Reference
Pyridazine-3,5-diamine HCl Pyridazine 3,5-diamine Hypothesized α-synuclein inhibition
RS-0406 Pyridazine 3,6-diamine, hydroxy Reduces α-synuclein aggregation

Pyridine Derivatives: Methoxy Substitution

2,6-Dimethoxypyridine-3,5-diamine hydrochloride (CAS 56216-28-5) shares a diamine motif but differs in its pyridine core (one nitrogen atom) and methoxy groups at the 2- and 6-positions. The molecular formula (C₇H₁₂ClN₃O₂) and weight (205.642 g/mol) highlight distinct electronic properties compared to pyridazine derivatives.

Table 2: Physicochemical Comparison with Pyridine Analogs
Property Pyridazine-3,5-diamine HCl (Hypothetical) 2,6-Dimethoxypyridine-3,5-diamine HCl
Molecular Formula C₄H₇ClN₄ (estimated) C₇H₁₂ClN₃O₂
Molecular Weight ~147.58 g/mol (estimated) 205.642 g/mol
Functional Groups 3,5-diamine 3,5-diamine, 2,6-methoxy

Pyrazole-carboximidamide Derivatives

lists 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide and analogs with varied aryl substituents. While these compounds share a diamine-like motif, their pyrazole core (non-aromatic, with two adjacent nitrogens) and carboximidamide functional group distinguish them from pyridazine derivatives. These molecules are primarily studied for antimicrobial or anticancer activities, indicating divergent applications compared to pyridazine-based α-synuclein inhibitors .

Research Findings and Mechanistic Insights

  • Binding Efficiency : Pyridazine diamines (e.g., RS-0406) exhibit superior fibril-disrupting activity compared to curcumin, likely due to stronger π-π stacking and hydrogen bonding with amyloidogenic regions .
  • Structural Flexibility : The meta-diamine arrangement in this compound may allow for more adaptable binding to irregular protein surfaces compared to para-substituted analogs.
  • Salt Forms : The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in neurological applications .

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